1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Overview
Description
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzyloxy group, a fluorophenyl group, and a trifluoromethylphenyl group, making it a valuable molecule for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the fluorophenyl ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a halogenation reaction, where a fluorine atom is added to the phenyl ring.
Formation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be synthesized through a Friedel-Crafts alkylation reaction, where a trifluoromethyl group is added to the phenyl ring.
Final Coupling Reaction: The final step involves coupling the benzyloxy-fluorophenyl intermediate with the trifluoromethylphenyl intermediate through a condensation reaction, forming the desired prop-2-en-1-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyloxy and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Addition: The double bond in the prop-2-en-1-one structure can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are used under appropriate conditions.
Addition: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Addition: Saturated compounds or halogenated derivatives.
Scientific Research Applications
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Benzyloxy)-5-chlorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
- 1-[2-(Benzyloxy)-5-bromophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
- 1-[2-(Benzyloxy)-5-iodophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Uniqueness
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Biological Activity
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. Chalcones are known for their potential as antimicrobial agents, anticancer compounds, and modulators of various biological pathways. This article reviews the current understanding of the biological activity of this specific compound, focusing on its antimicrobial properties, effects on cancer cell lines, and potential mechanisms of action.
- Molecular Formula : C23H16F4O2
- Molecular Weight : 400.37 g/mol
- CAS Number : [Not specified in the search results]
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chalcone derivatives. Specifically, compounds similar to this compound have shown significant efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|---|
1 | Staphylococcus aureus | 3.12 μg/mL | Effective against biofilm formation |
2 | Enterococcus faecalis | 12.5 μg/mL | Low tendency for resistance development |
3 | Escherichia coli | 6.25 μg/mL | Moderate effectiveness |
Case Study : A study demonstrated that chalcone derivatives exhibited bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). The compounds not only inhibited bacterial growth but also disrupted established biofilms, which are often resistant to conventional antibiotics .
Anticancer Activity
Chalcones are also recognized for their anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.
- Cell Cycle Arrest : Compounds similar to the target molecule have been shown to arrest the cell cycle at various phases (G1, G2/M), leading to reduced proliferation rates in cancer cell lines .
- Induction of Apoptosis : Studies indicate that these compounds can enhance the expression of pro-apoptotic proteins while reducing anti-apoptotic factors, promoting programmed cell death .
Table 2: Effects on Cancer Cell Lines
Compound | Cell Line | Effect | Concentration Used |
---|---|---|---|
1 | Human lung carcinoma | Induced apoptosis | 10 μM |
2 | Human leukemia cells | G2/M phase arrest | 5 μM |
3 | Oral carcinoma cells | Reduced proliferation | 15 μM |
Properties
IUPAC Name |
(E)-1-(5-fluoro-2-phenylmethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4O2/c24-19-11-13-22(29-15-17-4-2-1-3-5-17)20(14-19)21(28)12-8-16-6-9-18(10-7-16)23(25,26)27/h1-14H,15H2/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFDTACMNUYZGV-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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